molecular formula C11H19NO3 B15219920 tert-Butyl (3-hydroxybicyclo[3.1.0]hexan-6-yl)carbamate

tert-Butyl (3-hydroxybicyclo[3.1.0]hexan-6-yl)carbamate

Cat. No.: B15219920
M. Wt: 213.27 g/mol
InChI Key: SLUIOTXJDMMVHJ-UHFFFAOYSA-N
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Description

tert-Butyl (3-hydroxybicyclo[3.1.0]hexan-6-yl)carbamate is a bicyclic carbamate derivative featuring a bicyclo[3.1.0]hexane scaffold with a hydroxy group at position 3 and a tert-butyl carbamate moiety at position 5. This compound is structurally distinct due to its fused bicyclic ring system, which imparts conformational rigidity and influences its physicochemical and biological properties.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl N-(3-hydroxy-6-bicyclo[3.1.0]hexanyl)carbamate

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-9-7-4-6(13)5-8(7)9/h6-9,13H,4-5H2,1-3H3,(H,12,14)

InChI Key

SLUIOTXJDMMVHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1C2C1CC(C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-hydroxybicyclo[3.1.0]hexan-6-yl)carbamate typically involves the reaction of a bicyclic precursor with tert-butyl isocyanate. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the carbamate linkage. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-hydroxybicyclo[3.1.0]hexan-6-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbamate group can be reduced to an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (3-hydroxybicyclo[3.1.0]hexan-6-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a valuable tool for investigating biological processes.

Medicine

In medicine, this compound has potential applications as a drug precursor or intermediate. Its structural features may contribute to the development of new therapeutic agents with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl (3-hydroxybicyclo[3.1.0]hexan-6-yl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the carbamate group can participate in covalent bonding or reversible interactions. These interactions can modulate the activity of biological targets and influence cellular pathways.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below summarizes key structural analogs and their molecular characteristics:

Compound Name Substituents/Ring Modifications Molecular Formula Molecular Weight Key Properties/Applications References
tert-Butyl (3-azabicyclo[3.1.0]hexan-6-yl)carbamate Nitrogen at position 3 (aza) C10H17N2O2 198.26 Intermediate for HIV-1 entry inhibitors; LC-MS [M+H]+ = 303.14
tert-Butyl (3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate Benzyl group on nitrogen at position 3 C17H24N2O2 288.39 Storage: 2–8°C; hazardous (H302, H315)
tert-Butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate Oxygen at position 3 (oxa) C10H16O3 184.23 Used in heterocyclic synthesis
tert-Butyl N-[3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate Hydroxy group on bicyclo[1.1.1]pentane C12H21NO3 227.30 Polar derivative; CAS: 1638765-26-0
Target: tert-Butyl (3-hydroxybicyclo[3.1.0]hexan-6-yl)carbamate Hydroxy at position 3 C10H17NO3 199.24 (estimated) Hypothesized applications: Drug intermediates, chiral building blocks N/A

Key Observations :

  • Aza vs. In contrast, the hydroxy group in the target compound may increase polarity and solubility.
  • Ring Size Differences : Bicyclo[1.1.1]pentane derivatives () are smaller and more strained, leading to distinct reactivity profiles compared to bicyclo[3.1.0]hexane systems .
  • Functional Group Impact : Benzyl-substituted analogs () show reduced polarity and higher molecular weight, affecting pharmacokinetics .

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